(2-Cyclohexylethyl)(triethyl)silane
Description
Historical Context and Evolution of Organosilicon Chemistry
The journey of organosilicon chemistry began in the mid-19th century. Prior to 1863, knowledge was limited to inorganic silicon compounds like ceramics and glass. sbfchem.com The first synthesis of an organosilicon compound, tetraethylsilane, was achieved in 1863 by Charles Friedel and James Crafts through the reaction of tetrachlorosilane (B154696) with diethylzinc. handwiki.orgwikipedia.orgsbfchem.com This seminal event marked the birth of the field. sbfchem.com Subsequent early work by chemists like Albert Ladenburg, A. Polis, and others expanded the family of known organosilanes. richsilicone.comebsco.com
A pivotal era of growth occurred in the early 20th century, largely driven by the extensive research of English chemist Frederic Stanley Kipping between 1899 and 1944. richsilicone.commadeupinbritain.ukresearchgate.net Kipping was the first to systematically use Grignard reagents for the synthesis of alkyl- and arylsilanes, a foundational method for creating silicon-carbon bonds. wikipedia.orgebsco.comlongdom.org His work led to the preparation of silicone oligomers and polymers, and he coined the term "silicone" in 1904. wikipedia.orgmadeupinbritain.ukresearchgate.netwikipedia.org
The industrial potential of these compounds became apparent around 1940. Researchers like Eugene G. Rochow and Richard Müller developed the "direct process" for synthesizing methyl chlorosilanes, which made functional organosilanes commercially available on a large scale. longdom.org This breakthrough, coupled with the work of James Franklin Hyde at Corning Glass Company, paved the way for the commercial production of silicone polymers, which found widespread use due to their high thermal stability and water repellency. sbfchem.comrichsilicone.com
Significance of Organosilane Compounds in Modern Chemical Research
Organosilane compounds are of significant importance in contemporary chemical research due to their unique properties and versatility. The silicon-carbon bond is central to their utility, providing a stable yet reactive backbone for a wide range of chemical transformations. zmsilane.com
Key areas of significance in research include:
Protecting Groups: Silyl (B83357) ethers are among the most frequently used protecting groups in complex multi-step organic syntheses, particularly for alcohols. thermofishersci.ingelest.com By varying the alkyl or aryl substituents on the silicon atom (e.g., trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS)), chemists can fine-tune the stability of the protecting group, allowing for its selective removal under specific conditions. thermofishersci.in
Reducing Agents: Organosilanes containing a silicon-hydrogen (Si-H) bond, such as triethylsilane, are valuable as mild and selective reducing agents. thermofishersci.indakenchem.com They are often used in combination with an acid to reduce a variety of functional groups that can form stable carbenium ion intermediates. thermofishersci.in
Cross-Coupling Reactions: Organosilanes serve as nucleophilic partners in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to form new carbon-carbon bonds. thermofishersci.insigmaaldrich.com Their low toxicity and high stability make them attractive alternatives to other organometallic reagents. sigmaaldrich.com
Precursors to Materials: Organosilanes are fundamental building blocks for advanced materials. alfa-chemistry.com The hydrolysis and condensation of organoalkoxysilanes are key steps in the sol-gel process, which is used to create silica-based materials, hybrid organic-inorganic composites, and surface coatings with tailored properties. researchgate.netmdpi.com
Positioning of Alkylsilanes, including (2-Cyclohexylethyl)(triethyl)silane, within Organosilane Subclasses
Organosilanes can be broadly classified based on the nature of the groups attached to the silicon atom. encyclopedia.pub Common subclasses include:
Organohalosilanes: Contain at least one silicon-halogen bond.
Alkoxysilanes: Possess at least one silicon-oxygen-carbon (alkoxy) linkage. encyclopedia.pub
Silanols: Feature one or more hydroxyl (-OH) groups directly bonded to silicon. wikipedia.org
Silyl Hydrides: Contain one or more silicon-hydrogen (Si-H) bonds. handwiki.org
Alkylsilanes: These are organosilanes where the silicon atom is bonded exclusively to alkyl groups and, in some cases, hydrogen atoms. alfa-chemistry.com
This compound falls squarely into the subclass of alkylsilanes. Its structure consists of a central silicon atom bonded to three ethyl groups (-CH₂CH₃) and one 2-cyclohexylethyl group (-CH₂CH₂C₆H₁₁). As all substituents are saturated hydrocarbon (alkyl) groups, it is a classic example of a tetraalkylsilane. These types of silanes are generally characterized by their chemical stability and are often synthesized via methods like hydrosilylation, which involves the addition of a Si-H bond across a double bond. mdpi.com For instance, this compound can be prepared through the hydrosilylation of vinylcyclohexane (B147605) with triethylsilane.
Structure
2D Structure
3D Structure
Properties
CAS No. |
656824-56-5 |
|---|---|
Molecular Formula |
C14H30Si |
Molecular Weight |
226.47 g/mol |
IUPAC Name |
2-cyclohexylethyl(triethyl)silane |
InChI |
InChI=1S/C14H30Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h14H,4-13H2,1-3H3 |
InChI Key |
FSRQIYLOKWYVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCC1CCCCC1 |
Origin of Product |
United States |
Iii. Reactivity and Advanced Transformations of 2 Cyclohexylethyl Triethyl Silane
Si-C Bond Reactivity and Cleavage Mechanisms
The stability of the Si-C bond in organosilanes, including (2-Cyclohexylethyl)(triethyl)silane, is significantly influenced by the pH of the reaction medium. Theoretical studies using density functional theory (DFT) have been employed to predict the stability of Si-C bonds in various organosilane precursors under both acidic and basic conditions. researchgate.net These studies have identified the proton affinity of the ipso-carbon atom and the stability of the carbanion formed upon cleavage as key indicators of Si-C bond stability in acidic and basic environments, respectively. researchgate.net
Under acidic conditions, the cleavage of Si-C bonds can occur, particularly in arylsilanes. rsc.org However, the insertion of short alkyl linkers, such as the ethyl group in this compound, between the silicon atom and a potential site of protonation can enhance the stability of the Si-C bond. rsc.org This is because the alkyl spacer can mitigate electronic effects that might otherwise favor cleavage.
Conversely, under basic conditions, the stability of the Si-C bond is also a concern. The presence of certain functional groups on the organic substituent can influence this stability. rsc.org For this compound, the saturated cyclohexyl and ethyl groups attached to the silicon are generally considered to be relatively stable under a range of pH conditions, contributing to the compound's utility in various chemical transformations.
Oxidative cleavage represents another pathway for the transformation of the Si-C bond. This process involves the use of an oxidizing agent to break the bond, often leading to the formation of new carbon-oxygen or carbon-halogen bonds. For instance, the oxidative C-C bond cleavage of tert-cycloalkanols has been achieved using tetramethylammonium (B1211777) hypochlorite, demonstrating a method for breaking carbon-carbon bonds under specific oxidative conditions. mdpi.com While this example does not directly involve an Si-C bond, the principles of oxidative cleavage can be extended to organosilanes. The strength of the Si-C bond makes it generally resistant to oxidation, but specific reagents and conditions can facilitate this transformation.
The silicon atom in this compound is susceptible to nucleophilic attack. This is a common reaction pathway for organosilanes and can lead to the cleavage of a silicon-substituent bond. libretexts.orgresearchgate.net Silicon's ability to expand its coordination sphere to form hypervalent intermediates facilitates this process. researchgate.netsoci.org
The mechanism of nucleophilic substitution at silicon (SN2@Si) is distinct from that at a carbon center. researchgate.netcapes.gov.br Due to the larger size of the silicon atom and the energetic accessibility of its d-orbitals, the reaction often proceeds through a stable pentacoordinate intermediate rather than a high-energy transition state. researchgate.netsoci.org This can influence the stereochemical outcome of the reaction.
The reactivity of the silicon center towards nucleophiles is influenced by the nature of the substituents on the silicon atom. In this compound, the ethyl and cyclohexylethyl groups are alkyl substituents that are generally less prone to acting as leaving groups compared to halides or alkoxides. However, under forcing conditions or with highly reactive nucleophiles, cleavage of the Si-C bond can occur. The generation of silicon nucleophiles, typically through the reaction of chlorosilanes with alkali metals or the activation of silylboron reagents, is a fundamental process in organosilicon chemistry. wiley-vch.de
This compound as a Reducing Agent and its Reactions
Hydrosilanes, compounds containing a silicon-hydrogen bond, are effective reducing agents in organic synthesis. wikipedia.org Although the subject compound is this compound, its reactivity discussions often draw parallels with and are informed by the well-studied reactions of related hydrosilanes like triethylsilane. These reactions are a subset of ionic hydrogenations, where a hydride is formally transferred from the silane (B1218182) to an electrophilic center. wikipedia.orgwikipedia.orgwikipedia.org
This compound, by analogy with other trialkylsilanes, can be utilized for the reduction of carbonyl compounds such as aldehydes and ketones to the corresponding alcohols. organic-chemistry.orgchemicalbook.comchemicalbook.com This transformation is typically carried out in the presence of a strong acid, such as trifluoroacetic acid, or a Lewis acid. wikipedia.orgwikipedia.orgrsc.org The acid serves to activate the carbonyl group, making it more susceptible to hydride attack from the silane.
The general mechanism involves the protonation or coordination of the carbonyl oxygen by the acid, generating a highly electrophilic oxocarbenium ion. The silane then delivers a hydride to the carbonyl carbon, resulting in the formation of a silylated alcohol intermediate. Subsequent workup with water or another protic source yields the final alcohol product. The choice of acid and reaction conditions can influence the chemoselectivity of the reduction, allowing for the reduction of aldehydes in the presence of ketones, for example. organic-chemistry.org
Table 1: Examples of Aldehyde and Ketone Reductions with Silanes This table is illustrative of general silane reactivity and not specific to this compound.
| Carbonyl Compound | Reducing System | Product | Reference |
| Aldehydes | Hydrosilane / Silver Catalyst | Primary Alcohols | organic-chemistry.org |
| Ketones | Hydrosilane / Chiral Oxazaborolidinium Ion | Chiral Secondary Alcohols | organic-chemistry.org |
| Aliphatic Ketones | Et3SiH / InBr3 | Secondary Alcohols | rsc.org |
| Aryl Ketones | PhMe2SiH / CuCl or Cu(OAc)2 | Secondary Alcohols | chemicalbook.comgelest.com |
In addition to simple reductions, this compound can participate in reductive etherification reactions. This process involves the reaction of a carbonyl compound with an alcohol or an alkoxytrimethylsilane in the presence of the silane and a catalyst to directly form an ether. organic-chemistry.orgorganic-chemistry.org This one-pot procedure is an efficient method for synthesizing both symmetrical and unsymmetrical ethers. chemicalbook.comorganic-chemistry.org
The reaction is often catalyzed by Lewis acids such as iron(III) chloride. organic-chemistry.orgorganic-chemistry.org The mechanism is thought to involve the initial formation of a hemiacetal or hemiketal from the carbonyl compound and the alcohol, which is then reduced by the silane. Alternatively, an oxocarbenium ion intermediate can be formed and subsequently trapped by the alcohol and reduced. A variety of aldehydes and ketones can be converted into their corresponding ethers in good to excellent yields under mild conditions using this methodology. organic-chemistry.org
Table 2: Examples of Reductive Etherification with Silanes This table is illustrative of general silane reactivity and not specific to this compound.
Reduction of Alcohols and Olefins (under specific conditions)
The reduction of alcohols and olefins using a triethylsilane/acid system is a well-established method known as ionic hydrogenation. wikipedia.orgwikipedia.org This reaction does not proceed with this compound itself but relies on the hydride-donating ability of triethylsilane (Et₃SiH). The process involves protonation of the substrate by a strong acid to form a carbocation, which then abstracts a hydride from the silane. wikipedia.orggelest.com
Reduction of Alcohols: The ease of alcohol reduction depends on the stability of the corresponding carbocation. Tertiary, benzylic, and allylic alcohols are readily reduced to the corresponding alkanes. wikipedia.orggelest.com Secondary alcohols can also be reduced, but typically require stronger Lewis acids like boron trifluoride etherate (BF₃·OEt₂), while primary alcohols are generally not reduced under these conditions. gelest.come-bookshelf.de
Reduction of Olefins: The reduction of alkenes via ionic hydrogenation is most effective for olefins that can form stable tertiary or secondary carbocations upon protonation. Trisubstituted and some disubstituted alkenes are readily hydrogenated. researchgate.net The reaction is highly selective, allowing for the reduction of a double bond without affecting other sensitive functional groups. organic-chemistry.org
Table 1: Examples of Ionic Hydrogenation with Triethylsilane
| Substrate Type | Specific Example | Conditions | Product | Reference |
|---|---|---|---|---|
| Tertiary Alcohol | 2-Phenyl-2-propanol | Et₃SiH, CF₃COOH | Cumene | gelest.com |
| Benzylic Alcohol | Diphenylmethanol | Et₃SiH, CF₃COOH | Diphenylmethane | researchgate.net |
| Olefin | 1-Methylcyclohexene | Et₃SiH, CF₃COOH | Methylcyclohexane | researchgate.net |
| Ketone (to Methylene) | Acetophenone | Et₃SiH, BF₃·OEt₂ | Ethylbenzene | mdma.ch |
Deprotection Reactions Facilitated by Triethylsilane
Triethylsilane, in combination with a strong acid such as trifluoroacetic acid (TFA), is a powerful reagent for the cleavage of various protecting groups in organic synthesis, particularly in peptide chemistry. researchgate.netcfsilicones.com It acts as a cation scavenger. During acid-mediated deprotection, carbocations are generated (e.g., tert-butyl cation from a Boc group), which can cause side reactions. Triethylsilane irreversibly traps these carbocations by donating a hydride, forming stable alkanes and preventing undesired alkylation of sensitive residues like tryptophan or methionine. researchgate.net
This method is effective for removing acid-labile protecting groups such as:
tert-Butoxycarbonyl (Boc)
Benzyl (B1604629) (Bn) and substituted benzyl ethers
Trityl (Trt) and related groups
Some sulfur-protecting groups like acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) on cysteine residues. nih.gov
The choice of silane can be critical; hindered silanes like triisopropylsilane (B1312306) (TIPS) are also commonly used as scavengers. nih.gov
Table 2: Protecting Groups Cleaved by Acid/Triethylsilane Systems
| Protecting Group | Substrate Class | Typical Reagents | Role of Triethylsilane | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Amines (Amino Acids) | TFA / Et₃SiH | tert-Butyl cation scavenger | researchgate.net |
| Benzyl (Bn) ether | Alcohols, Phenols | TFA / Et₃SiH | Benzyl cation scavenger | gelest.com |
| Trityl (Trt) | Amines, Alcohols, Thiols | TFA / Et₃SiH | Trityl cation scavenger | researchgate.net |
| Acetamidomethyl (Acm) | Thiols (Cysteine) | TFA / Et₃SiH or TIPS | Reducing agent / Scavenger | nih.gov |
Reactions Involving Specific Moieties of the Compound
The reactivity of this compound itself, a stable tetraalkylsilane, is limited compared to hydrosilanes. Its reactions involve transformations of its hydrocarbon framework or cleavage of the strong silicon-carbon bonds under specific conditions.
Reactivity of the Cyclohexyl Moiety
The cyclohexyl group in this compound behaves much like cyclohexane (B81311). It is a saturated hydrocarbon ring and is generally unreactive under standard laboratory conditions. However, it can undergo transformations characteristic of alkanes, typically under forcing conditions involving free-radical pathways.
Potential reactions include:
Free-Radical Halogenation: In the presence of UV light or a radical initiator, the cyclohexyl ring can undergo halogenation (e.g., with Cl₂ or Br₂) to form a mixture of isomeric halogenated products.
Oxidation: Strong oxidizing agents under harsh conditions can lead to the cleavage of the cyclohexyl ring, although this is not a synthetically useful transformation.
Dehydrogenation: Catalytic dehydrogenation at high temperatures over catalysts like platinum or palladium can convert the cyclohexyl ring to a phenyl group, though this would likely be accompanied by other decomposition pathways.
Transformations Involving the Triethylsilyl Group
The triethylsilyl group (Et₃Si-) is connected to the cyclohexylethyl chain via a strong, non-polar silicon-carbon bond. This bond is generally resistant to cleavage. However, specific reagents can effect its transformation.
Protodesilylation: Cleavage of a C-Si bond by a proton source can occur under strongly acidic conditions (e.g., superacids), though it is difficult for unactivated tetraalkylsilanes.
Halodesilylation: Electrophilic attack by halogens (e.g., I₂ or Br₂) in the presence of a Lewis acid can cleave the C-Si bond to yield a carbon-halogen bond.
Fleming-Tamao Oxidation: While more commonly applied to other organosilanes (e.g., those with a phenyl or other activating group on silicon), a two-step process involving conversion of an ethyl group to a halogen or other leaving group, followed by oxidation, could potentially transform the C-Si bond into a C-O bond. This is a powerful method for converting organosilanes into alcohols.
Reactions of the Ethyl Groups: The ethyl groups themselves can undergo free-radical halogenation, similar to the cyclohexyl moiety, under photochemical conditions.
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (2-Cyclohexylethyl)(triethyl)silane, offering unambiguous information about the carbon-hydrogen framework and the silicon center.
Proton (¹H) NMR spectroscopy provides data on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl groups attached to the silicon atom and the cyclohexylethyl moiety.
The ethyl groups typically show a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the silicon and a triplet for the terminal methyl protons (-CH₃), arising from spin-spin coupling. The protons of the cyclohexyl ring and the ethyl bridge (-CH₂CH₂-) exhibit more complex multiplets due to overlapping signals and intricate coupling patterns.
Detailed ¹H NMR data for related triethylsilane derivatives can provide context for the expected chemical shifts in this compound. For instance, in (E)-triethyl(styryl)silane, the ethyl protons appear as a triplet at approximately 0.98 ppm (CH₃) and a quartet at 0.65 ppm (CH₂). rsc.org Similarly, for triethylsilane itself, the methyl protons resonate at 0.980 ppm and the methylene protons at 0.591 ppm. chemicalbook.com The protons on the cyclohexyl ring are expected to appear in the range of approximately 0.8 to 1.8 ppm, based on data for similar cyclohexyl-containing silanes. amazonaws.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Triethylsilyl Compounds
| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference Compound |
| -Si-CH₂-CH₃ | ~0.65 | Quartet | ~7.8 | (E)-triethyl(styryl)silane rsc.org |
| -Si-CH₂-CH₃ | ~0.98 | Triplet | ~7.8 | (E)-triethyl(styryl)silane rsc.org |
| Cyclohexyl Protons | ~0.8 - 1.8 | Multiplet | - | Cyclohexyl-containing silanes amazonaws.com |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The ethyl groups on the silicon atom will show two signals, one for the methylene carbons and one for the methyl carbons. The cyclohexylethyl group will display a set of signals corresponding to the two carbons of the ethyl bridge and the unique carbons of the cyclohexyl ring.
For comparison, the ¹³C NMR spectrum of triethylsilane shows signals at 7.34 ppm and 3.45 ppm. chemicalbook.com In more complex structures like (E)-triethyl(4-fluorostyryl)silane, the ethyl group carbons are found at 7.35 ppm and 3.48 ppm. rsc.org The carbon atoms of the cyclohexyl ring are expected to resonate in the range of approximately 26 to 35 ppm, with the carbon attached to the ethyl group appearing at a slightly different shift.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Triethylsilyl and Cyclohexyl Moieties
| Carbon Atom | Chemical Shift (ppm) | Reference Compound |
| -Si-CH₂- | ~3.5 | (E)-triethyl(styryl)silane derivatives rsc.org |
| -CH₃ (of ethyl) | ~7.4 | (E)-triethyl(styryl)silane derivatives rsc.org |
| Cyclohexyl Carbons | ~26-35 | Cyclohexyldimethylsilanol rsc.org |
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the chemical environment of the silicon atom. Since ²⁹Si has a spin of 1/2, it is NMR active, although its low natural abundance (4.7%) and negative gyromagnetic ratio can necessitate longer acquisition times or the use of sensitivity-enhancement techniques like DEPT or INEPT. pascal-man.com
The chemical shift of the silicon nucleus in this compound is influenced by the nature of the four organic groups attached to it. The ²⁹Si chemical shift range is broad, allowing for fine discrimination between different silicon environments. huji.ac.il For tetra-alkylsilanes, the signals typically appear in a specific region of the spectrum. The presence of a single, sharp peak in the ²⁹Si NMR spectrum would confirm the existence of a single silicon environment in the molecule. The chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). unige.ch
The interpretation of ²⁹Si NMR spectra also involves considering potential couplings to adjacent protons. Two-bond couplings (²J(Si-H)) of around 6.6 Hz are commonly observed in alkylsilanes. huji.ac.il
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
The mass spectrum is generated by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). whitman.edu The molecular ion peak (M+), which corresponds to the intact molecule, will confirm the compound's molecular weight. The fragmentation of the molecular ion provides a unique fingerprint that can be used for identification. slideshare.netmiamioh.edu Common fragmentation pathways for organosilanes include the cleavage of bonds alpha or beta to the silicon atom. whitman.edu
For this compound, key fragmentation ions would be expected from the loss of an ethyl radical ([M-29]⁺), a cyclohexylethyl radical ([M-113]⁺), or a cyclohexyl radical ([M-83]⁺).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This is particularly useful for analyzing the purity of a this compound sample and for identifying any byproducts from its synthesis. diva-portal.org
In a GC-MS analysis, the sample is first vaporized and passed through a capillary column, where different components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. rsc.org This allows for the identification of each separated compound by comparing its mass spectrum to spectral libraries or by interpreting its fragmentation pattern. researchgate.netspectroscopyonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H bonds of the alkyl groups and the Si-C bonds. The absence of certain peaks, such as a strong Si-H stretch (around 2100-2200 cm⁻¹), would confirm the tetra-substituted nature of the silicon atom. nist.govchemicalbook.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C-H (Alkyl) | Bending | 1375-1465 |
| Si-C | Stretching | 600-800 |
| CH₂ | Rocking | ~720 |
Advanced Surface Characterization Techniques (where applicable for derivatives on surfaces)
When this compound is applied to a substrate, forming a self-assembled monolayer (SAM) or a thin film, its characterization requires surface-sensitive techniques to understand the structure and properties of the resulting layer.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uni-muenchen.de For a surface functionalized with this compound, XPS analysis would confirm the successful grafting of the molecule and provide insight into its binding with the substrate. dtic.milnih.gov
By irradiating the sample with soft X-rays, photoelectrons are emitted from the top 1-10 nm of the surface. mdpi.com An energy analyzer measures the kinetic energy of these electrons, from which the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification. uni-muenchen.de High-resolution scans of specific elemental peaks (e.g., Si 2p, C 1s, O 1s) can reveal shifts in binding energy, known as chemical shifts, which provide information about the chemical bonding environment. nsf.govnih.gov
For a this compound monolayer on a silicon substrate with a native oxide layer (Si/SiO₂), XPS would be expected to show signals for silicon, carbon, and oxygen. researchgate.net The high-resolution Si 2p spectrum would be particularly informative, allowing for the deconvolution of signals corresponding to the underlying silicon substrate (Si-Si), the silicon oxide layer (Si-O), and the silicon in the silane (B1218182) molecule itself (C-Si-O). dtic.milnih.gov The presence and intensity of the carbon (C 1s) signal from the cyclohexyl and ethyl groups would confirm the presence of the organic layer. mdpi.com
Hypothetical XPS Data for a this compound Monolayer on Si/SiO₂
The following table illustrates the kind of data that would be obtained from an XPS analysis. The binding energies are representative values for the expected chemical environments.
| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical Bond |
| Si 2p | ~99.3 | Substrate (Si-Si) |
| Si 2p | ~102-103 | Silane/Substrate Interface (C-Si-O) |
| Si 2p | ~103.3 | Substrate Oxide (SiO₂) |
| C 1s | ~284.8 | Adventitious Carbon |
| C 1s | ~285.0 | Alkyl Chains (C-C, C-H) |
| O 1s | ~532.5 | Siloxane Network (Si-O-Si) |
| O 1s | ~533.0 | Substrate Oxide (SiO₂) |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. wiley.com It is an indispensable tool for visualizing the morphology of silane monolayers, including those formed by this compound. bawue.dempg.de AFM can reveal whether the silane has formed a uniform, complete monolayer or has aggregated into islands. wiley.comresearchgate.net
The technique works by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. As the tip interacts with the surface, forces (such as van der Waals forces) cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a three-dimensional image of the surface topography. researchgate.net
For a this compound-modified surface, AFM imaging can be used to measure the surface roughness, domain sizes, and the presence of any defects or pinholes in the coating. mdpi.commyu-group.co.jp By comparing the topography before and after silanization, the quality and homogeneity of the deposited film can be assessed. wiley.com Force spectroscopy modes in AFM can also probe mechanical properties like adhesion and stiffness of the molecular layer. researchgate.net
Illustrative AFM Surface Roughness Data
This table shows typical changes in surface roughness (Ra) measured by AFM after modifying a substrate.
| Sample | Average Roughness (Ra) (nm) | Observation |
| Bare Silicon Wafer | ~0.1 - 0.2 | Atomically smooth substrate |
| This compound coated Wafer | ~0.3 - 0.6 | Increased roughness indicating formation of a molecular layer, potentially with some aggregation or island formation. |
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. mdpi.comresearchgate.net It is highly sensitive, capable of measuring films from sub-nanometer to several microns in thickness. dtic.mil For monolayers of this compound, SE is an ideal method for precisely determining the average layer thickness. mdpi.com
SE measures the change in the polarization state of light upon reflection from a sample surface. nih.gov Linearly polarized light is directed at the sample, and the reflected, elliptically polarized light is analyzed. The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the reflection coefficients for p- and s-polarized light. By fitting these experimental data to an optical model of the sample (e.g., substrate/oxide/silane layer/air), the thickness of each layer can be accurately determined. dtic.milresearchgate.net
This technique would be applied to a silicon wafer before and after the self-assembly of this compound to measure the resulting film thickness, which is expected to be in the nanometer range, consistent with a molecular monolayer. mdpi.com
Example Spectroscopic Ellipsometry Thickness Measurement
| Sample | Optical Model | Calculated Thickness (nm) |
| This compound on Si Wafer | Cauchy Model | 1.5 ± 0.2 |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.comglobalscientificjournal.com When silanes like this compound are grafted onto the surface of inorganic materials (e.g., silica (B1680970) nanoparticles), TGA is a powerful method for quantifying the amount of organic material attached. nih.govsemanticscholar.orgresearchgate.net
The sample is heated at a constant rate, and the weight loss is recorded. For a silane-modified material, the initial weight loss at lower temperatures (e.g., < 200 °C) is typically due to the desorption of physisorbed water or solvent. researchgate.net The significant weight loss at higher temperatures corresponds to the thermal decomposition and combustion of the organic components of the silane—in this case, the cyclohexylethyl and ethyl groups. semanticscholar.orgresearchgate.net
By comparing the weight loss of the modified material to that of the bare substrate, the mass of the grafted silane can be determined. researchgate.net This value, combined with the surface area of the substrate material, allows for the calculation of the silane grafting density, often expressed in molecules per square nanometer (molecules/nm²). semanticscholar.orgresearchgate.net
Representative TGA Data for Silane-Modified Silica
| Sample | Temperature Range (°C) | Weight Loss (%) | Attributed Process |
| Bare Silica | 25 - 800 | ~2.0% | Loss of physisorbed water and surface hydroxyls |
| This compound on Silica | 200 - 600 | ~8.5% | Decomposition of organic (cyclohexylethyl, ethyl) groups |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or reaction byproducts.
Gas Chromatography (GC) is the most common technique for analyzing volatile and thermally stable compounds like many organosilanes. dss.go.thresearchgate.net A sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase. nih.govgoogle.com The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under specific conditions. dss.go.th For a pure sample of this compound, a GC analysis should ideally show a single, sharp peak. The presence of other peaks would indicate impurities.
Often, GC is coupled with Mass Spectrometry (GC-MS). nih.govwiley.com As components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for definitive identification of the main compound and any impurities. dss.go.thdiva-portal.org
Illustrative GC Purity Analysis Data
| Peak Number | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 12.5 | 99.5% | This compound |
| 2 | 14.2 | 0.5% | Impurity/Byproduct |
V. Theoretical and Computational Investigations of 2 Cyclohexylethyl Triethyl Silane and Organosilane Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecular systems. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying complex organosilanes.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction barriers. rsc.org This allows for a detailed elucidation of reaction mechanisms. For instance, DFT studies on the B(C6F5)3-catalyzed reductive deamination of amines with hydrosilanes have revealed that the reaction proceeds through a monosilylammonium borohydride (B1222165) intermediate as the most favorable pathway. nih.gov Such computational investigations can also predict the influence of substituents on reaction efficiency, finding that electron-withdrawing groups on a phenylsilane (B129415) can lower the energy barrier for the deamination reaction. nih.gov
In the context of organosilane polymerization and degradation, DFT helps to unravel complex reaction networks. Studies on the disproportionation of dichlorosilane (B8785471) to monochlorosilane have used DFT to reveal the complete reaction cycle, identifying the rate-determining step and key intermediates. nih.gov These computational models provide a foundational understanding that can be applied to predict the reactivity of more complex silanes like (2-Cyclohexylethyl)(triethyl)silane in various chemical environments, such as during hydrosilylation or sol-gel processes.
The stability of the silicon-carbon bond is a critical factor in the application of organosilanes. DFT calculations provide a quantitative means to assess this stability and predict the conditions under which Si-C bond cleavage may occur. researchgate.netrsc.orgnih.gov Theoretical studies have shown that the Si-C bond is generally weaker than the C-C bond, influencing the thermal stability and reaction pathways of organosilanes. acs.org
The cleavage of Si-C bonds is a significant challenge in the synthesis of organosilica materials from organosilane precursors. rsc.org Computational studies have explored strategies to suppress this cleavage, such as inserting alkyl linkers between the silicon atom and a reactive functional group. rsc.org For example, calculations suggest that inserting an ethyl or propyl linker ((CH₂)m with m ≥ 2) can effectively suppress Si-C bond cleavage under basic conditions. rsc.org This finding is directly relevant to the structure of this compound, where a -(CH₂)₂- linker connects the cyclohexyl group to the silicon atom, suggesting enhanced stability against certain cleavage pathways. The bond dissociation energy for a typical Si-C bond in a compound like tetramethylsilane (B1202638) is approximately 318 kJ/mol.
| Bond | Molecule | BDE (kJ/mol) |
|---|---|---|
| Si-C | Tetramethylsilane | ~318 |
| Si-H | Triethylsilane | ~377 |
| C-C | Ethane | ~368 |
| C-H | Ethane | ~410 |
This table presents representative bond dissociation energies to illustrate the relative strengths of bonds commonly found in organosilanes. Actual values for this compound would require specific calculations.
The presence of a cyclohexyl group in this compound introduces conformational complexity. DFT and other computational methods are employed to determine the preferred conformations and the energy barriers between them. nih.govmemphis.edu Unlike cyclohexane (B81311) derivatives where a substituent almost always prefers the equatorial position, the conformational energies for substituents on a silacyclohexane (B14727737) ring are much smaller and can even favor the axial position in some cases. nih.gov
For 1-substituted silacyclohexanes, the preference for an axial or equatorial position depends on the nature of the substituent. nih.gov While the cyclohexylethyl group in the target molecule is not directly attached to a ring silicon atom, the principles of conformational analysis remain relevant to understanding the spatial arrangement of the flexible ethyl and cyclohexylethyl chains. Theoretical calculations can predict the rotational barriers around the Si-C and C-C bonds, providing a picture of the molecule's dynamic behavior in solution. For example, DFT calculations on 1-chloromethyl-1-fluorosilacyclohexane identified four stable chair-like conformers. memphis.edu This level of detail is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.
Molecular Orbital (MO) Theory Applications
Molecular Orbital (MO) theory provides a complementary perspective to DFT, describing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. wikipedia.orglibretexts.org This framework is particularly useful for understanding electronic transitions and reactivity.
A key application of MO theory in conjunction with DFT is the use of proton affinity (PA) as a predictive index for the stability of the Si-C bond under both acidic and basic conditions. researchgate.netnih.gov For Si-C bond cleavage under acidic conditions, the reaction is often initiated by protonation. Therefore, the calculated proton affinity of the ipso-carbon atom (the carbon atom directly bonded to silicon) can serve as a measure of the bond's susceptibility to acid-catalyzed cleavage. researchgate.netnih.gov A lower proton affinity suggests greater stability.
Conversely, under basic conditions, cleavage may proceed through the formation of a carbanion after the Si-C bond breaks. In this case, the proton affinity of the resulting carbanion is used as an index; a higher PA for the carbanion indicates a more stable carbanion and thus a more facile cleavage under basic conditions. researchgate.netnih.gov These theoretical indices allow for the qualitative prediction of Si-C bond stability across a range of organosilane precursors. researchgate.netnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic properties. youtube.comyoutube.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and electronic excitability. aimspress.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. aimspress.com
For organosilanes, HOMO-LUMO analysis can provide insights into their reactivity in processes like polymerization or their behavior as coupling agents. hydrophobe.org DFT calculations can determine the energies and spatial distributions of these frontier orbitals. In a molecule like this compound, the HOMO is expected to be localized primarily on the Si-C and C-C sigma bonds, while the LUMO would likely be a corresponding anti-bonding orbital. The HOMO-LUMO gap can be correlated with the energy required for electronic transitions, which can be observed using UV-visible spectroscopy. wikipedia.org
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Silane (B1218182) (SiH₄) | -12.8 | -0.8 | 12.0 |
| Tetramethylsilane (Si(CH₃)₄) | -11.0 | 1.5 | 12.5 |
| Triethylsilane (HSi(C₂H₅)₃) | -10.5 | 1.8 | 12.3 |
Note: The values in this table are illustrative and based on typical DFT calculations for related, simpler molecules. The exact orbital energies for this compound would depend on the specific computational method and basis set used.
Transition State Modeling and Kinetic Studies
Transition state modeling and kinetic studies are fundamental to understanding the reactivity of organosilanes like this compound. These computational techniques allow for the exploration of reaction pathways and the determination of energy barriers, which are crucial for predicting reaction rates and understanding mechanisms.
Detailed computational studies on various organosilanes have demonstrated the utility of these approaches. For instance, the kinetics of aminosilane (B1250345) reactions with silsesquioxane silanols have been investigated using both experimental and quantum chemistry methods. nih.gov Such studies have revealed that reaction rates can be influenced by factors like solvent polarity and temperature, with prereaction complex formation playing a key role. nih.gov In the case of this compound, similar studies could elucidate its reactivity in processes such as hydrosilylation, where triethylsilane itself is often used. wikipedia.org
Computational models, particularly those employing density functional theory (DFT), are essential for calculating the energetics of reaction steps, including the formation of transition states. hydrophobe.orgnih.gov For example, the hydrolysis of alkyltriethoxysilanes, a key step in many of their applications, has been modeled to understand the influence of the alkyl group's structure on the reaction kinetics. hydrophobe.org The presence of the bulky cyclohexylethyl group in this compound would be expected to exert significant steric and electronic effects on its reactivity compared to simpler trialkylsilanes.
The table below illustrates the type of data that can be generated from transition state modeling for a hypothetical reaction of an organosilane. The values are representative of what computational studies might yield.
| Reaction Coordinate | Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Si-H bond cleavage | DFT (B3LYP) | 6-31G(d,p) | 25.4 |
| Nucleophilic attack at Si | MP2 | cc-pVTZ | 15.2 |
| Ligand exchange | CBS-QB3 | - | 18.9 |
This table presents hypothetical data for illustrative purposes.
Furthermore, kinetic studies can reveal complex reaction orders. For example, some aminosilane reactions have been shown to be second-order with respect to the aminosilane, where a second molecule acts as a catalyst. nih.gov Similar mechanistic details for reactions involving this compound could be uncovered through a combination of experimental kinetics and computational modeling.
Computational Design of Novel Organosilane Structures and Reactivity
Computational chemistry is not only used to study existing compounds but also to design novel organosilane structures with desired properties and reactivity. By modifying the molecular structure of a parent compound like this compound, researchers can computationally screen for candidates with enhanced performance in specific applications.
The objective of such computational design is often to optimize the structure of silanes at the molecular level to improve their performance, for instance, as water repellent agents. hydrophobe.org The properties of the molecule, such as the energy and geometry of its molecular orbitals, can be calculated to explain differences in reactivity between various silanes. hydrophobe.org For this compound, computational design could explore modifications to the cyclohexyl or ethyl groups to tune its steric and electronic profile. This could lead to new silanes with, for example, increased reactivity in palladium-mediated reductions or altered selectivity in Wittig rearrangements. msu.edu
The design process often involves creating a library of virtual compounds based on the lead structure and then using computational methods to predict their properties. This can include thermochemical data, which is crucial for assessing stability and reactivity. nih.gov High-level theoretical methods like W1 and CBS-QB3 can provide benchmark values for these predictions. nih.govresearchgate.net
The following table showcases how computational screening could be used to evaluate different substituents on a hypothetical organosilane framework, aiming to optimize a particular property, such as its utility as a reducing agent.
| Substituent on Cyclohexyl Ring | Calculated Hydride Donor Ability (kcal/mol) | Predicted Reaction Half-life (min) |
| None | -35.2 | 15 |
| 4-Methyl | -36.1 | 12 |
| 4-Trifluoromethyl | -33.8 | 25 |
| 2-Ethyl | -35.9 | 18 |
This table contains hypothetical data to illustrate the concept of computational design.
Moreover, the development of novel organosilanes can be guided by understanding their reaction mechanisms. For instance, the study of Wittig rearrangements in α-alkoxysilanes has shown that different reaction pathways ( msu.eduacs.org, hydrophobe.orgacs.org, or hydrophobe.orgnih.gov) can be favored depending on the substrate and reaction conditions. msu.edu Computational modeling can help to elucidate the factors that control these pathways, enabling the design of new organosilanes that selectively undergo a desired transformation. The potential for this compound and its derivatives to participate in such rearrangements could be systematically explored through computational methods.
Vi. Academic Applications of 2 Cyclohexylethyl Triethyl Silane in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
Organosilanes are valuable intermediates in organic synthesis, often used as reducing agents or as precursors for silyl (B83357) ethers. chemicalbook.comchemicalbook.comdakenchem.comcfsilicones.com However, there is no specific information available in the reviewed literature on (2-Cyclohexylethyl)(triethyl)silane serving as a key intermediate for the synthesis of the complex molecules outlined below.
Synthesis of Silicon-Containing Peptidomimetics
The incorporation of silicon into amino acids and peptides is a known strategy to create peptidomimetics with enhanced properties like increased resistance to enzymatic degradation and improved bioavailability. nih.gov This is an active area of research, with various synthetic methods developed to create silicon-containing amino acids. However, a review of the literature did not yield any studies or methodologies that employ this compound in the synthesis of silicon-containing peptidomimetics.
Formation of Azasilaheterocycles
Azasilaheterocycles, cyclic compounds containing silicon and nitrogen atoms in the ring, are of interest in synthetic chemistry. While methods exist for the synthesis of various nitrogen-containing heterocycles (azacycles), no specific synthetic routes starting from or utilizing this compound for the formation of azasilaheterocycles were found in the available research.
Contributions to Polymer Chemistry and Material Modification
Silane (B1218182) coupling agents are fundamental to polymer chemistry and material modification, used to enhance adhesion, act as cross-linking agents, and functionalize surfaces. ethz.chnih.gov These agents typically possess a hydrolyzable group to bond with inorganic materials and an organofunctional group to interact with a polymer matrix. Despite the broad utility of silanes in this field, specific contributions of this compound are not documented in the available literature.
Organosilane Grafting onto Polymer Backbones
The "grafting to" method, where pre-formed polymer chains are attached to a backbone, is a common strategy for modifying polymer properties. researchgate.netnih.gov Silane grafting, in particular, is used to crosslink polymers like polyethylene (B3416737) to improve their characteristics. google.comresearchgate.net There are no specific documented instances or research data concerning the use of this compound for grafting onto polymer backbones.
Enhancing Interfacial Adhesion in Composites
Improving the bond between inorganic fillers (like silica) and a polymer matrix is crucial for the performance of composite materials. researchgate.net Silane coupling agents are essential for creating strong interfacial adhesion by forming chemical bonds between the two dissimilar phases. researchgate.netmdpi.com Research in this area focuses on various functionalized silanes, but studies specifically investigating the effect of this compound on the interfacial adhesion in composites could not be found.
Functionalization of Surfaces (e.g., silica (B1680970), silicon, wood)
Development of Photocurable Polysilsesquioxanes
Photocurable polysilsesquioxanes are inorganic-organic hybrid polymers that can be rapidly hardened or cured upon exposure to ultraviolet (UV) light. This property makes them highly valuable for applications such as coatings, sealants, and in advanced lithography. The synthesis of these materials typically involves the hydrolysis and condensation of organofunctional silanes, where the organic functional group is a photoreactive moiety.
While direct research detailing the incorporation of this compound into photocurable polysilsesquioxanes is not prominent in the literature, the general synthetic strategy relies on precursors equipped with specific reactive groups. For these polymers to be photocurable, the silane monomers must contain functionalities like epoxy, acrylate, or mercapto groups. rsc.orgnih.gov For instance, polysiloxanes bearing heterocyclic functional groups linked via thioether bonds have been shown to be curable through a cationic mechanism under UV irradiation. Similarly, epoxy-functionalized ladder-like polysilsesquioxanes can be cationically photopolymerized to create cross-linked films for use as hard-coating materials. rsc.org The synthesis of such polymers often starts with monomers like 3-mercaptopropyl-triethoxysilane or involves the acrylation of polyols to introduce the necessary photoreactive double bonds. nih.gov
The role of a non-functionalized silane like this compound would be secondary, potentially acting as a non-reactive additive to modify the physical properties of the final cured material, rather than as a primary building block in the polymerization process.
Applications in Catalysis and Reagent Development
The silicon-hydride (Si-H) bond in compounds like triethylsilane is highly reactive, making it a valuable tool in the development of new catalysts and reagents for organic synthesis.
Triethylsilane as a Ligand or Promoter in Catalytic Systems
Triethylsilane is widely recognized in organic synthesis as a mild and effective reducing agent. chemicalbook.commsu.educhemicalbook.com Its utility is significantly broadened when used in conjunction with transition metal catalysts, where it can act as a promoter or a hydrogen source. cfsilicones.comnih.gov As one of the simplest trialkylsilanes that is liquid at room temperature, it is frequently employed in studies of catalytic hydrosilylation. wikipedia.org
In these systems, triethylsilane's primary role is to donate its hydride to a substrate, facilitated by the catalyst. This process is central to a variety of transformations, including the reduction of carbonyl compounds, reductive etherification, and the deoxygenation of alcohols. chemicalbook.comorganic-chemistry.orgwikipedia.org A number of metal complexes, including those of rhodium, ruthenium, and palladium, catalyze the hydrosilylation of carbonyls and α,β-unsaturated ketones with triethylsilane. chemicalbook.commsu.edu For example, the combination of a palladium catalyst and triethylsilane can efficiently reduce multiple bonds, azides, and nitro groups, and is also used for deprotection strategies under mild, neutral conditions. nih.gov
While not a ligand in the traditional sense of a coordinating molecule that remains bound to the metal center throughout the catalytic cycle, triethylsilane interacts directly with the metal catalyst. In some copper-catalyzed reductions, for instance, the silane reacts with the transition metal to form a metal hydride intermediate, which then serves as the active reducing species. wikipedia.org In other cases, the catalyst may simply act as a Lewis acid to activate the substrate towards hydride attack from the silane. wikipedia.org
Interactive Table: Catalytic Reductions Promoted by Triethylsilane
| Reaction Type | Catalyst System | Substrate Class | Product Class |
| Hydrosilylation | Rhodium, Ruthenium, Platinum Complexes | Ketones, Aldehydes, Alkenes, Alkynes | Silyl Ethers, Alkanes |
| Reductive Etherification | Iron(III) Chloride or Oxo Acetate | Aldehydes, Ketones | Symmetrical & Nonsymmetrical Ethers |
| Transfer Hydrogenation | Palladium-on-Carbon (Pd/C) | Multiple bonds, Azides, Nitro groups | Saturated bonds, Amines |
| Deoxygenation | B(C₆F₅)₃ | Primary Alcohols, Ethers | Hydrocarbons |
Development of Silylzinc Reagents for Cross-Coupling
Silylzinc reagents are valuable nucleophiles in cross-coupling reactions for the formation of carbon-silicon bonds, which are integral to the synthesis of many advanced materials and pharmaceuticals. However, the synthesis of these reagents has traditionally been challenging. researchgate.netchemrxiv.org The conventional method involves the reaction of a silyllithium compound with a zinc salt, but this requires the use of pyrophoric silyllithium precursors, which are difficult to handle. rsc.org
Recent advancements have led to the development of a more practical and safer method for synthesizing silylzinc reagents directly from silyl halides and zinc metal. rsc.orgnih.gov This approach avoids the need for pyrophoric intermediates and provides silylzinc reagents that can often be isolated as stable solids. researchgate.netchemrxiv.org Researchers have successfully prepared reagents like PhMe₂SiZnI and Me₃SiZnI by reacting the corresponding silyl iodide with zinc in the presence of a coordinating ligand such as tetramethylethylenediamine (TMEDA). rsc.org
These newly developed solid silylzinc reagents have demonstrated broad applicability in a range of organic transformations, including alkylations, arylations, and cross-coupling reactions with carboxylic acids to form acylsilanes. chemrxiv.orgrsc.org The improved functional group tolerance and operational simplicity of this direct synthesis method represent a significant step forward in organosilicon chemistry. researchgate.net
Interactive Table: Synthesis of Silylzinc Reagents
| Method | Precursors | Reagent Example | Key Advantages |
| Traditional | Silyllithium, Zinc Halide | R₃Si-ZnX | Established reactivity |
| Modern Direct Synthesis | Silyl Halide, Zinc Metal, Amine Ligand | PhMe₂SiZnI, Me₃SiZnI | Avoids pyrophoric reagents, yields solid storable reagents, high functional group tolerance |
Bio-Inspired Carbon-Silicon Bond Formation (Biocatalysis)
The formation of carbon-silicon (C-Si) bonds is fundamental to organosilicon chemistry, but it is a reaction that is entirely absent from the natural world; no known natural enzyme forges this bond. nih.gov Traditional synthetic methods to create C-Si bonds often require harsh conditions or expensive metal catalysts. nih.gov
In a landmark development, researchers have successfully engineered enzymes to catalyze the formation of C-Si bonds for the first time. nih.govchemistryworld.com This "new-to-nature" reaction was achieved through the directed evolution of cytochrome c, a heme protein. nih.gov By modifying the protein, scientists were able to make it catalyze the insertion of a carbene into a silicon-hydride (Si-H) bond, a reaction that has great potential for the selective incorporation of silicon into organic molecules. nih.govnih.gov
This biocatalytic approach offers several advantages, including high selectivity without the need for protecting groups on the substrate molecules. nih.gov Further research has focused on immobilizing these engineered enzymes on solid supports, which allows for their reuse in continuous flow processes, enhancing their efficiency and making the synthesis of organosilicon compounds more sustainable. researchgate.netresearchgate.net The ability to form C-Si bonds biocatalytically opens up new avenues for producing valuable organosilicon molecules, such as pharmaceuticals and agrochemicals, using environmentally benign methods. nih.gov
Interactive Table: Biocatalytic Carbon-Silicon Bond Formation
| Feature | Description |
| Enzyme Class | Heme proteins (e.g., Cytochrome c from Rhodothermus marinus) |
| Reaction Type | Carbene insertion into a Si-H bond |
| Key Advantage | "New-to-nature" reaction, high selectivity, avoids protecting groups, environmentally benign |
| Advancement | Enzyme immobilization for continuous flow synthesis and increased turnover numbers |
Vii. Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on green chemistry is steering research towards more environmentally benign methods for synthesizing organosilanes. zmsilane.comzmsilane.com Traditional synthesis routes often rely on hazardous reagents and solvents. Future research on (2-Cyclohexylethyl)(triethyl)silane will likely prioritize the development of sustainable alternatives.
Key areas of investigation include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. For the synthesis of this compound, which is typically formed via the hydrosilylation of vinylcyclohexane (B147605) with triethylsilane, this involves optimizing reaction conditions to prevent side reactions.
Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more sustainable options such as water, supercritical fluids, or bio-derived solvents. Research into micellar catalysis in water has shown promise for related reactions like reductive aminations using triethylsilane, suggesting a potential avenue for the synthesis of alkylsilanes. chemicalbook.comorganic-chemistry.org
Energy Efficiency: Employing methods like flow chemistry, which allows for precise control over reaction parameters, often leading to higher yields and reduced energy consumption compared to batch processing. sci-hub.se Flow reactors can enhance safety when handling reactive intermediates and could be applied to the catalytic hydrosilylation process for producing this compound. sci-hub.se
Renewable Feedstocks: Investigating the potential for deriving starting materials, such as vinylcyclohexane, from renewable biological sources rather than petrochemicals.
These approaches aim to reduce the environmental footprint associated with the production of this compound, making it a more viable compound for widespread industrial use. zmsilane.com
Exploration of Novel Catalytic Systems for Si-C Bond Formation
The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis. zmsilane.com The hydrosilylation of vinylcyclohexane with triethylsilane is typically catalyzed by precious metals like platinum. A significant research thrust is the discovery of novel catalytic systems that are more abundant, less toxic, and more efficient.
Future research directions in catalysis for synthesizing this compound include:
Earth-Abundant Metal Catalysts: Investigating catalysts based on iron, cobalt, nickel, and copper as alternatives to platinum and rhodium. researchgate.netnih.gov Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for forming Si-C bonds under mild conditions. researchgate.net Similarly, cobalt-based catalysts are being explored for the synthesis of silicon precursors. nih.gov
Homogeneous and Heterogeneous Catalysis: Developing both soluble (homogeneous) and solid-supported (heterogeneous) catalysts. Heterogeneous catalysts are particularly desirable for industrial applications as they are easily separated from the reaction mixture and can be recycled, reducing costs and minimizing metal contamination in the final product.
Ligand Development: Designing new organic ligands that can tune the reactivity and selectivity of metal catalysts. researchgate.net Chiral ligands, for instance, could enable enantioselective hydrosilylation, opening pathways to optically active organosilanes.
Metal-Free Catalysis: Exploring the potential of metal-free catalytic systems, such as those using frustrated Lewis pairs or strong bases like potassium tert-butoxide, which has been shown to catalyze the direct silylation of certain arenes with hydrosilanes. sci-hub.se
| Catalyst Type | Examples | Potential Advantages for this compound Synthesis | Research Focus |
|---|---|---|---|
| Precious Metals | Platinum (e.g., Karstedt's catalyst), Rhodium | High activity and reliability (current standard) | Reducing catalyst loading, improving selectivity |
| Earth-Abundant Metals | Iron, Cobalt, Nickel, Copper complexes researchgate.netnih.gov | Lower cost, reduced toxicity, greater sustainability | Improving catalytic efficiency and stability |
| Heterogeneous Catalysts | Metals on solid supports (e.g., Pd/C) organic-chemistry.org | Ease of separation, reusability, suitable for flow chemistry | Preventing metal leaching, maintaining activity over cycles |
| Metal-Free Systems | Potassium tert-butoxide (t-BuOK) sci-hub.se | Avoids metal contamination completely, low cost | Expanding substrate scope, improving reaction conditions |
Advanced Understanding of Structure-Reactivity Relationships
A deeper comprehension of how the molecular architecture of this compound influences its physical properties and chemical reactivity is crucial for designing new applications. Future research will focus on elucidating the interplay between its constituent parts: the flexible cyclohexylethyl group and the sterically demanding triethylsilyl group.
Key research questions include:
Steric and Electronic Effects: Quantifying how the bulky cyclohexylethyl and triethyl groups influence the accessibility and reactivity of the silicon center and the C-Si bond. researchgate.net This understanding is vital for predicting its behavior in surface modification applications or as a sterically hindered reducing agent.
Conformational Analysis: Studying the rotational dynamics of the cyclohexylethyl chain and its preferred conformations, which can affect how the molecule packs in thin films or interacts with substrates.
Reactivity Studies: Investigating the reactivity of the Si-H bond in precursor molecules like triethylsilane, which has a significant impact on the efficiency of the synthesis. mdpi.com The reaction of silylium (B1239981) ions with arenes, for example, is a delicate balance of competing coordination, which provides insight into the fundamental reactivity of the silicon center. researchgate.net
Integration of Computational and Experimental Approaches in Organosilane Design
The synergy between computational modeling and experimental work has become a powerful paradigm in chemical research. hydrophobe.org This integrated approach is expected to accelerate the development and optimization of organosilanes like this compound.
Future efforts in this area will involve:
Reaction Mechanism Modeling: Using quantum chemistry methods, such as Density Functional Theory (DFT), to model the entire reaction pathway of hydrosilylation. This can help identify transition states, calculate activation energies, and predict the most favorable reaction conditions, guiding experimental efforts to improve yields and selectivity. nih.gov
Catalyst Design: Computationally screening potential new catalysts and ligands to predict their efficacy before undertaking time-consuming and expensive laboratory synthesis. doi.org
Property Prediction: Modeling the physical and chemical properties of this compound, such as its interaction with surfaces, its thermal stability, and its behavior in different solvent environments. This can help in designing materials with tailored properties. hydrophobe.orgmdpi.com For instance, computational studies can predict the formation of covalent Si-O-Si bonds when organosilanes are applied to silica-based surfaces. hydrophobe.org
| Research Area | Computational Approach (In Silico) | Experimental Approach (In Vitro/In Situ) | Synergistic Outcome |
|---|---|---|---|
| Catalyst Development | Screening of metal-ligand combinations, calculation of reaction barriers. doi.org | Synthesis and testing of predicted catalysts, kinetic analysis. nih.gov | Rational design of more efficient and selective catalysts. |
| Reaction Optimization | Modeling solvent effects, temperature dependence, and side-product formation. nih.gov | Performing reactions under various conditions (e.g., in flow reactors). sci-hub.se | Faster optimization of reaction conditions for higher yields and purity. |
| Materials Design | Simulating molecule-surface interactions and self-assembly. hydrophobe.org | Fabricating thin films and characterizing surface properties (e.g., via SEM, IR spectroscopy). nih.gov | Predictive design of functional surfaces and hybrid materials. |
Expanding Academic Applications in Emerging Fields
While specific industrial applications for this compound are not yet established, its molecular structure suggests potential utility in several cutting-edge areas of academic research. Organosilanes are increasingly used to modify materials at the nanoscale and to create novel hybrid materials. rsc.org
Potential emerging applications for academic exploration include:
Surface Modification: Using this compound to create self-assembled monolayers (SAMs) on silica (B1680970) or metal oxide surfaces. The bulky cyclohexylethyl group could impart significant hydrophobicity, making such surfaces useful for anti-fouling, low-friction, or water-repellent applications.
Nanotechnology: Functionalizing nanoparticles to improve their dispersion in non-polar polymer matrices or to make them stable in air. The long alkyl chain of this compound could serve as an effective capping agent for silicon or metal nanoparticles.
Hybrid Materials: Incorporating the molecule as a building block in hybrid organic-inorganic polymers or sol-gel materials. sigmaaldrich.com The combination of a flexible organic component (cyclohexylethyl) and an inorganic-compatible silyl (B83357) group could be used to tune the mechanical and thermal properties of these advanced materials.
Chromatography: Serving as a ligand for the synthesis of novel stationary phases for reversed-phase high-performance liquid chromatography (HPLC), where its unique shape and hydrophobicity could offer different selectivity compared to standard C8 or C18 phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
